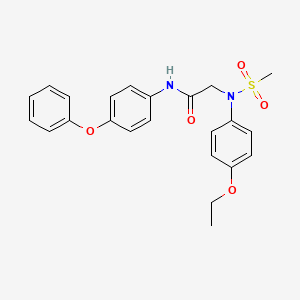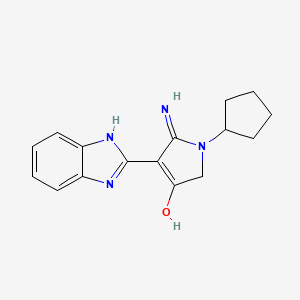
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, also known as EPM-706, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being investigated for its potential use in the treatment of various types of cancer, including breast, prostate, and lung cancer.
Mécanisme D'action
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins that are important for cancer cell survival. By inhibiting HSP90, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide induces the degradation of these proteins, leading to cancer cell death. The mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is unique compared to other HSP90 inhibitors, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HSP90. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is its unique mechanism of action, which makes it a promising candidate for cancer treatment. It has also been shown to have low toxicity in preclinical studies. However, the synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a complex process that requires expertise in organic chemistry and specialized equipment. In addition, more research is needed to determine the optimal dosage and administration of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide for cancer treatment.
Orientations Futures
There are several future directions for the research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Another direction is to explore its efficacy in different types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, more research is needed to determine the optimal dosage and administration of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide for cancer treatment. Finally, the development of more efficient and cost-effective synthesis methods for N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide could facilitate its translation to clinical use.
Méthodes De Synthèse
The synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the introduction of the methylsulfonyl and ethoxyphenyl groups. The final product is obtained through a purification process that involves recrystallization and column chromatography. The synthesis of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has been shown to inhibit the growth of various types of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. The scientific research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide has focused on its mechanism of action and its potential use in combination with other cancer treatments.
Propriétés
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-20-15-11-19(12-16-20)25(31(2,27)28)17-23(26)24-18-9-13-22(14-10-18)30-21-7-5-4-6-8-21/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRADHPGLONOGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6069619.png)
![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6069626.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![methyl 2-({[2-(1-adamantylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6069646.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B6069655.png)
![2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-ylacetonitrile hydrochloride](/img/structure/B6069689.png)
![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)